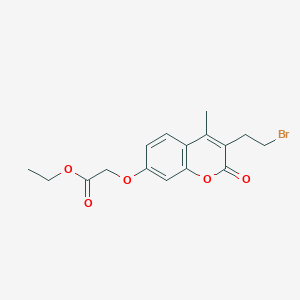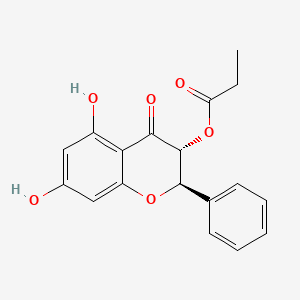
5-Dehydroxy (3S)-Atorvastatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Dehydroxy (3S)-Atorvastatin: is a derivative of atorvastatin, a well-known statin used to lower cholesterol levels in the blood. Atorvastatin works by inhibiting HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. The modification of atorvastatin to this compound involves the removal of a hydroxyl group, which can potentially alter its pharmacological properties and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dehydroxy (3S)-Atorvastatin typically involves several steps, starting from commercially available precursors. The key steps include:
Formation of the lactone ring: This is achieved through a series of esterification and cyclization reactions.
Introduction of the side chain: The side chain is introduced via a series of alkylation and acylation reactions.
Dehydroxylation: The removal of the hydroxyl group at the 5-position is achieved using specific reagents and conditions, such as the use of strong acids or bases under controlled temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: 5-Dehydroxy (3S)-Atorvastatin can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry: 5-Dehydroxy (3S)-Atorvastatin is used in chemical research to study the effects of structural modifications on the activity of statins. It serves as a model compound for understanding the relationship between structure and function in cholesterol-lowering agents.
Biology: In biological research, this compound is used to investigate its effects on cellular processes, such as cholesterol biosynthesis and lipid metabolism. It helps in understanding the molecular mechanisms underlying the action of statins.
Medicine: In medical research, this compound is studied for its potential therapeutic applications. Researchers explore its efficacy and safety in lowering cholesterol levels and its potential benefits in treating cardiovascular diseases.
Industry: In the pharmaceutical industry, this compound is used as a reference compound for quality control and formulation development. It helps in ensuring the consistency and efficacy of atorvastatin-based medications.
作用机制
The mechanism of action of 5-Dehydroxy (3S)-Atorvastatin involves the inhibition of HMG-CoA reductase, similar to atorvastatin. This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels.
Molecular Targets and Pathways:
HMG-CoA Reductase: The primary target of this compound.
Cholesterol Biosynthesis Pathway: The compound affects various steps in this pathway, leading to reduced cholesterol production.
相似化合物的比较
Atorvastatin: The parent compound, widely used as a cholesterol-lowering agent.
Rosuvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: A statin with a similar structure but different side chain modifications.
Uniqueness: 5-Dehydroxy (3S)-Atorvastatin is unique due to the removal of the hydroxyl group at the 5-position. This structural modification can potentially alter its pharmacological properties, such as its binding affinity to HMG-CoA reductase and its overall efficacy in lowering cholesterol levels.
属性
CAS 编号 |
887196-26-1 |
|---|---|
分子式 |
C33H35FN2O4 |
分子量 |
542.6 g/mol |
IUPAC 名称 |
(5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyheptanoic acid |
InChI |
InChI=1S/C33H35FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-8,10-13,16-19,22,27,37H,9,14-15,20-21H2,1-2H3,(H,35,40)(H,38,39)/t27-/m0/s1 |
InChI 键 |
FXHZSTVKUASKCJ-MHZLTWQESA-N |
手性 SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](CCCC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
规范 SMILES |
CC(C)C1=C(C(=C(N1CCC(CCCC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
同义词 |
(δS)-2-(4-Fluorophenyl)-δ-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)


![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1145573.png)


![Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester](/img/structure/B1145576.png)
